The synthesis of Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- can be approached through several methods:
Technical details regarding these methods often emphasize controlling reaction conditions to minimize side reactions and maximize product purity.
The molecular structure of Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- can be described using various representations:
COC1=CC=C(CC=C)C=C1InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3The structure features a benzene ring substituted with a methoxy group and a propenyl ether group. The arrangement allows for conjugation between the aromatic system and the substituents, influencing both physical properties and reactivity .
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- participates in several notable chemical reactions:
These reactions are essential for understanding how Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- can be utilized in synthetic organic chemistry .
The mechanism of action for Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- primarily revolves around its interaction with biological systems:
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- exhibits several important physical and chemical properties:
These properties are crucial for applications in both industrial settings and laboratory research .
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- finds diverse applications across several fields:
This compound's unique characteristics make it valuable in various scientific domains while also necessitating careful handling due to potential health implications associated with similar compounds within its class.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1